Indium nitride is a semiconductor belonging to the group III-nitride materials. It holds significant interest due to its unique properties and potential applications in various fields like optoelectronics, high-speed electronics, and sensing technology. InN exhibits high electron mobility, small effective mass, and a narrow band gap, making it suitable for high-frequency transistors, terahertz emitters, and infrared optoelectronic devices. [, , , , ]
The synthesis of indium nitride can be achieved through several methods, each with distinct technical details:
The choice of synthesis method significantly influences the structural properties of indium nitride. For instance, sonochemical synthesis has been shown to enhance photocatalytic activity when combined with titanium dioxide . In contrast, sol-gel techniques provide uniform thin films suitable for electronic applications .
Indium nitride exhibits two primary crystal structures: hexagonal wurtzite and cubic zinc blende. The hexagonal phase is more stable at room temperature and is often favored in applications due to its superior electronic properties.
X-ray diffraction studies confirm these lattice constants, validating the structural integrity of synthesized samples .
Indium nitride participates in several chemical reactions that are critical for its synthesis and application:
This reaction highlights the conversion of indium chloride into indium nitride through a nitridation process.
The mechanism by which indium nitride functions in electronic applications primarily relates to its semiconductor properties:
These properties make indium nitride an attractive candidate for various applications in electronics and photonics.
Indium nitride finds numerous applications across scientific fields:
Indium nitride (InN) stands as a critical member of the III-V nitride semiconductor family, alongside gallium nitride (GaN) and aluminum nitride (AlN). This compound has emerged from historical obscurity to become a material of significant scientific interest due to its unique electronic and optical properties. With a direct bandgap in the near-infrared region and exceptionally high electron mobility, InN offers substantial potential for advancing high-frequency electronics, full-spectrum solar cells, and efficient light-emitting devices. Its ability to form ternary and quaternary alloys (InGaN, InAlN, InAlGaN) enables precise bandgap engineering across an unprecedented spectral range, from the deep ultraviolet to the infrared. Despite persistent materials science challenges, ongoing research continues to unlock InN's capabilities for next-generation optoelectronic and energy-harvesting technologies [5] [9].
The scientific journey of indium nitride spans decades of controversy and revision. Early research prior to the 2000s consistently reported a bandgap of approximately 1.9 eV, categorizing InN as a visible-light semiconductor. This perception shifted dramatically when advanced epitaxial growth techniques enabled the production of high-purity InN samples. Through meticulous optical characterization, researchers discovered that the previously accepted bandgap value stemmed from fundamental measurement errors compounded by high unintentional doping and oxygen contamination. By 2002, converging evidence from multiple laboratories definitively established InN's true bandgap at approximately 0.7 eV – a revolutionary correction that reshaped the landscape of III-nitride semiconductors [4] [5]. This bandgap revision necessitated a comprehensive reevaluation of InN's fundamental parameters, including its electron effective mass, which high magnetic field measurements subsequently determined to be 0.055m₀ – significantly lighter than previously assumed [8]. These paradigm-shifting discoveries unveiled the material's potential for infrared optoelectronics and transformed understanding of InGaN alloy properties, explaining the exceptional performance of indium-rich InGaN in long-wavelength devices despite substantial crystalline defects [4].
Within the III-V nitride ecosystem, InN occupies a distinctive position due to its narrow bandgap and superior transport properties. The material's exceptionally high room-temperature electron mobility (reaching 3200 cm²/V·s in high-quality samples) and high peak electron velocity make it uniquely suited for high-frequency transistors and low-resistance contact layers in GaN-based electronics [5] [6]. When alloyed with GaN, the resulting ternary compound InGaN spans continuous direct bandgaps from 0.65 eV (InN) to 3.4 eV (GaN), enabling device designs that cover virtually the entire solar spectrum and visible light range [7] [10]. This tunability has proven revolutionary for solid-state lighting, where InGaN quantum wells form the active regions of commercial blue, green, and white LEDs [7]. Similarly, InN's combination with AlN (bandgap: 6.2 eV) creates the InAlN system, which can be lattice-matched to GaN at approximately 17-18% indium composition – a valuable property for reducing defect densities in heterostructure devices [2]. The following table summarizes key comparative properties within the III-nitride family:
Table 1: Fundamental Properties of Binary III-V Nitride Semiconductors
Property | InN | GaN | AlN |
---|---|---|---|
Bandgap (eV, 300K) | 0.65-0.7 | 3.4 | 6.2 |
Lattice Constant a (Å) | 3.54 | 3.19 | 3.11 |
Electron Mobility (cm²/V·s) | ≤3200 | ≤1500 | ≤300 |
Thermal Conductivity (W/m·K) | 45-120 | 130-250 | 285 |
Crystal Structure | Wurtzite | Wurtzite | Wurtzite |
This combination of complementary properties positions InN as an indispensable component in the III-nitride material system, particularly for extending device functionality into infrared wavelengths where GaN and AlN cannot operate effectively [5] [9] [10].
Contemporary InN research focuses primarily on overcoming materials synthesis challenges while developing novel device architectures. Significant efforts target the persistent problem of p-type doping, which remains a critical barrier to realizing InN-based homojunction devices such as LEDs and solar cells [5] [8]. Concurrently, researchers are refining growth techniques including molecular beam epitaxy (MBE), metalorganic chemical vapor deposition (MOCVD), and sputtering to improve crystal quality and reduce point defects [2] [7]. The thermal instability of InN – decomposing significantly above 480°C compared to GaN's stability beyond 700°C – necessitates low-temperature growth strategies that often compromise material quality [7]. Heteroepitaxial integration poses additional challenges due to lattice mismatch with common substrates (sapphire, silicon carbide, silicon) and even with GaN layers, creating dislocations that impair device performance [1] [2].
Despite these challenges, InN's technological relevance continues to expand. In photovoltaics, its near-ideal bandgap for solar energy conversion (theoretical single-junction efficiency limit exceeding 30%) drives research into InGaN-based tandem cells [6] [8]. For electronics, high-electron-mobility transistors (HEMTs) incorporating InN channels or InAlN barriers promise superior high-frequency performance beyond current GaN capabilities [8] [10]. InN's unique surface properties, particularly the presence of a strong surface electron accumulation layer creating a natural two-dimensional electron gas (2DEG), have sparked interest in chemical and biological sensing applications where surface interactions directly modulate conductivity [10]. Additionally, the discovery of superconductivity in heavily magnesium-doped InN films below 4 K opens possibilities for novel quantum devices [5]. The global research momentum is reflected in the accelerating publication rate, with recent comprehensive reviews synthesizing advances across materials science, physics, and device engineering [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1